molecular formula C13H19ClN2O4S2 B4775595 tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate

tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate

Cat. No. B4775595
M. Wt: 366.9 g/mol
InChI Key: OXCBJYKLRWJTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have an effect on the central nervous system, possibly by modulating the activity of certain neurotransmitters.
Biochemical and physiological effects:
Studies have shown that tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. In addition, it has been shown to have an effect on the central nervous system, possibly by modulating the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising compound for the development of new drugs. However, one of the limitations is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of new drugs based on this compound. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the development of new drugs. Another direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.

Scientific Research Applications

Tert-butyl 4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

tert-butyl 4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCBJYKLRWJTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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